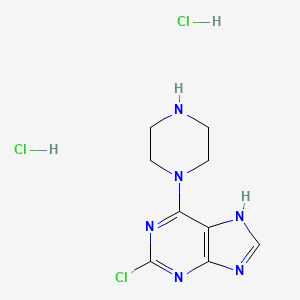![molecular formula C6H4F3N5 B1430241 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 1444605-49-5](/img/structure/B1430241.png)
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
説明
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . It is a colorless compound containing two nitrogen atoms at 1st and 3rd positions . This compound has been studied for its potential therapeutic applications .
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine and similar compounds often involves a multicomponent reaction . The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring has been found to increase drug activity .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using crystallography . The high-resolution crystal structure of human dihydroorotate dehydrogenase bound with this compound has been studied .Chemical Reactions Analysis
The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring has been found to increase drug activity . The compound has been found to interact with P. falciparum dihydroorotate dehydrogenase (PfDHODH) through strong hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 217.15 .科学的研究の応用
Anticancer Activity
This compound has been studied for its potential in cancer treatment. Research suggests that modifications to the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, such as the addition of a trifluoromethyl group, can lead to compounds with promising anticancer properties .
Antimicrobial and Antifungal Applications
The [1,2,4]triazolo[1,5-a]pyrimidine derivatives are known for their antimicrobial and antifungal activities. They are considered valuable in the development of new treatments against various bacterial and fungal infections .
Antiviral Properties
These compounds also exhibit antiviral activities, making them potential candidates for the treatment of viral infections .
Agricultural Use
In agriculture, [1,2,4]triazolo[1,5-a]pyrimidines have been utilized for their herbicidal and fungicidal properties, contributing to plant protection and yield improvement .
CB2 Cannabinoid Agonists
Some derivatives act as CB2 cannabinoid agonists and could be used in the development of therapies for conditions modulated by this receptor .
Adenosine Antagonists
They have been identified as adenosine antagonists, which could have implications in various therapeutic areas including neurodegenerative diseases .
Synthesis of Transition Metal Complexes
These compounds are often used in the synthesis of transition metal complexes due to their unique structural features .
Drug Development
The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring has been associated with increased drug activity in various assays .
作用機序
Target of Action
It’s known that triazolopyrimidines, a class of compounds to which this molecule belongs, have been studied for their interactions with various biological targets .
Mode of Action
Triazolopyrimidines have been found to interact with their targets through strong hydrogen bonds .
Biochemical Pathways
It’s known that triazolopyrimidines have shown remarkable biological activities in a variety of domains, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Pharmacokinetics
The presence of a trifluoromethyl group at the 2-position of the triazolopyrimidine ring has been associated with increased drug activity .
Result of Action
Triazolopyrimidines have been found to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Action Environment
It’s known that the presence of a trifluoromethyl group at the 2-position of the triazolopyrimidine ring can increase drug activity .
特性
IUPAC Name |
2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N5/c7-6(8,9)4-12-5-11-2-1-3(10)14(5)13-4/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOGYIMRTHRKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these compounds interact with DHODH and what are the downstream effects?
A: The research papers primarily focus on the structural analysis of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine derivatives, specifically a compound named DSM338 (N-[3,5-difluoro-4-(trifluoromethyl)phenyl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine), bound to DHODH from different species (human, rat, and Plasmodium falciparum). [, , ] The studies determine the crystal structures of DHODH complexed with DSM338, revealing the specific interactions and binding sites of this inhibitor within the enzyme's active site. [, , ] While the downstream effects aren't explicitly discussed, inhibiting DHODH is known to disrupt pyrimidine biosynthesis, which is essential for cell growth and proliferation. This makes DHODH an attractive target for developing drugs against parasitic diseases like malaria and autoimmune diseases.
Q2: Can you provide details about the structural characterization of DSM338?
A2: While the provided abstracts lack specific spectroscopic data, we can deduce some information about DSM338. Based on its chemical name, N-[3,5-difluoro-4-(trifluoromethyl)phenyl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, we can determine its molecular formula to be C14H7F8N5. Using this formula, the calculated molecular weight of DSM338 is 413.23 g/mol. Further spectroscopic data like 1H NMR, 13C NMR, and mass spectrometry would be needed for complete structural characterization.
Q3: The research mentions studying DSM338 bound to DHODH from different species. Why is this important?
A: Comparing the crystal structures of DSM338 bound to DHODH from different species (human, rat, and Plasmodium falciparum) [, , ] provides valuable insights into the conservation of the enzyme's active site and potential differences in binding affinities. This comparative analysis is crucial for structure-based drug design, allowing researchers to develop inhibitors with improved selectivity for the target species while minimizing off-target effects. Understanding these differences is particularly important when developing drugs against parasitic diseases like malaria, where targeting the parasite's enzyme specifically is crucial.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1430163.png)

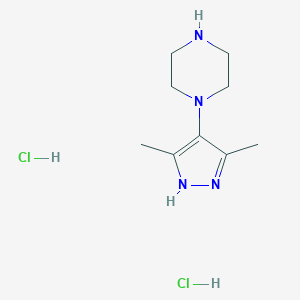
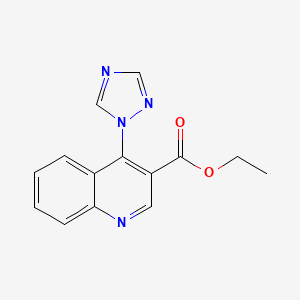
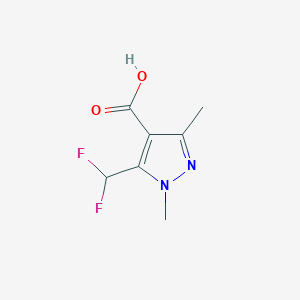
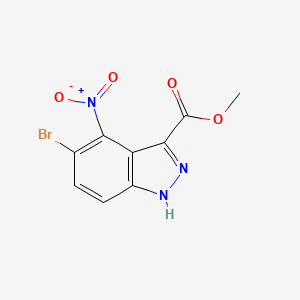
![3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate](/img/structure/B1430170.png)
![1-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1430171.png)

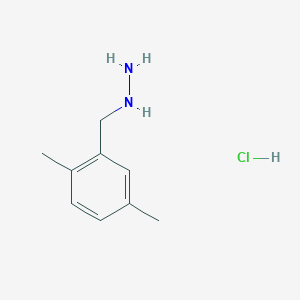
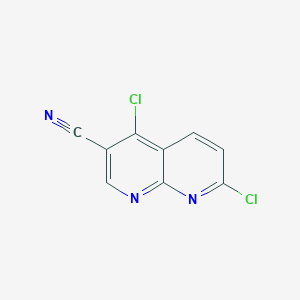
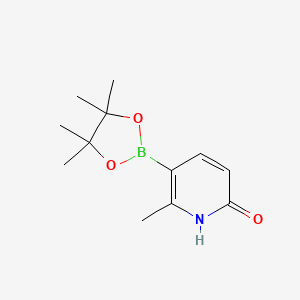
![([4-(4-Methoxyphenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride](/img/structure/B1430179.png)
